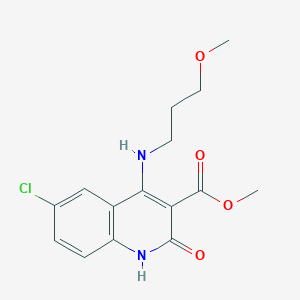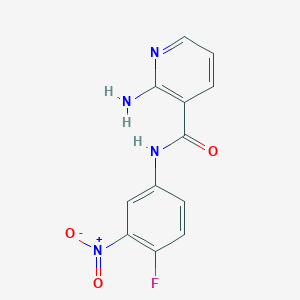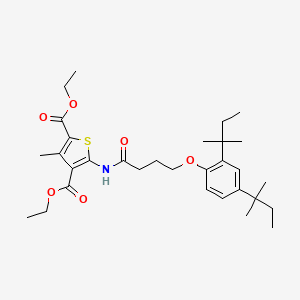
Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C15H17ClN2O4 and its molecular weight is 324.76. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-chloro-4-((3-methoxypropyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Drug Development
The compound’s heterocyclic quinoline structure is beneficial in the development of pharmaceutical drugs. Its ability to act as a scaffold allows for the synthesis of compounds with varied pharmacological activities. These activities include anti-fungal , anti-tuberculosis , anti-viral , anti-inflammatory , anti-cancer , anti-bacterial , DNA binding , and analgesic properties .
Azo Dye Derivatives Synthesis
Incorporating heterocyclic moieties into azo dye scaffolds enhances the bioactive properties of the derivatives. This compound, with its quinoline moiety, can be used to create azo dye derivatives that have applications in inkjet printing , thermal transfer printing , photography , color additives , and light-controlled polymers .
Molecular Recognition
The structural complexity of this compound allows it to be used in molecular recognition processes. This is crucial in the development of biomedical sensors and diagnostic assays , where specific molecule detection is required .
Liquid Crystal Industry
Due to its structural properties, this compound can be utilized in the liquid crystal industry. It can influence the properties of liquid crystals, which are essential for the production of displays , optical devices , and non-linear optics applications .
Light-Controlled Polymers
The compound’s structure can be incorporated into polymers to create materials that change properties in response to light. These light-controlled polymers have potential uses in smart windows , optical data storage , and photo-responsive surfaces .
Colorant Organic Materials
As part of azo chromophores, this compound can contribute to the creation of colorant organic materials. These materials are significant in industries like textile dyeing and cosmetics , providing a wide range of colors and hues .
Eigenschaften
IUPAC Name |
methyl 6-chloro-4-(3-methoxypropylamino)-2-oxo-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O4/c1-21-7-3-6-17-13-10-8-9(16)4-5-11(10)18-14(19)12(13)15(20)22-2/h4-5,8H,3,6-7H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJQPXHAYPAYHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1=C(C(=O)NC2=C1C=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Spiro[1,3-dihydroindene-2,4'-oxane]-1-ylprop-2-enamide](/img/structure/B2606976.png)




![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2606982.png)
![2-(8-Azabicyclo[3.2.1]octan-3-yl)-1,2-thiazolidine 1,1-dioxide](/img/structure/B2606986.png)
![3-cinnamyl-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2606987.png)



![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2606997.png)
